1-Benzofuran-2-yl-ethylamine
Description
Contextual Significance of Benzofuran-Containing Chemical Entities in Medicinal Chemistry Research
The benzofuran (B130515) ring system, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring, is a prominent scaffold in medicinal chemistry. nih.govnih.govsemanticscholar.org This structural motif is present in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. semanticscholar.orgnih.govrsc.orgbepls.com The versatility of the benzofuran core allows for the synthesis of derivatives with diverse pharmacological properties, making it a "privileged structure" in drug discovery. rsc.orgresearchgate.net
The significance of benzofuran derivatives stems from their broad spectrum of pharmacological activities. Research has extensively documented their potential as anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, antioxidant, and immunomodulatory agents. nih.govnih.govrsc.orgmdpi.com For instance, compounds like ailanthoidol, a naturally occurring benzofuran, have demonstrated antiviral, antioxidant, and antifungal properties. mdpi.com Furthermore, synthetic derivatives of benzofuran are key components in clinically used drugs. Amiodarone, for example, is a potent antiarrhythmic agent, while other derivatives have been developed for treating skin diseases like psoriasis and cancer. bepls.comresearchgate.netresearchgate.net
The therapeutic potential of benzofurans has driven extensive research into their structure-activity relationships (SAR). nih.govnih.gov Medicinal chemists have systematically modified the benzofuran nucleus at various positions to synthesize novel compounds with enhanced efficacy and selectivity for specific biological targets. nih.gov These targets include enzymes like α-glucosidase, tubulin, cholinesterases, and glycogen (B147801) synthase kinase 3β (GSK-3β), as well as various receptors. nih.govmdpi.comtandfonline.comnih.gov The ability to introduce a wide range of substituents onto the benzofuran core has led to the development of lead compounds for conditions ranging from diabetes and Alzheimer's disease to cancer and infectious diseases. mdpi.comnih.govtandfonline.com
The following table summarizes the diverse biological activities reported for various benzofuran derivatives, underscoring the scaffold's importance in medicinal chemistry.
| Biological Activity | Target/Application | Reference Compound Class / Example |
| Anticancer | Tubulin Polymerization Inhibition | 2-Aroyl-5-N-hydroxyacrylamide benzo[b]furan derivatives |
| Anticancer | Glycogen Synthase Kinase 3β (GSK-3β) Inhibition | Benzofuran-3-yl-(indol-3-yl)maleimides |
| Anti-Alzheimer's | Cholinesterase and β-secretase (BACE1) Inhibition | 2-Arylbenzofuran derivatives |
| Antidiabetic | α-Glucosidase Inhibition | Benzofuran-1,3,4-oxadiazole-1,2,3-triazole-acetamides |
| Antimicrobial | Antibacterial & Antifungal | Benzofuran-pyrazole derivatives, Benzofuran carboxylic acids |
| Antiarrhythmic | Cardiac Ion Channel Modulation | Amiodarone |
Overview of the 1-Benzofuran-2-yl-ethylamine Structural Motif in Academic Inquiry
The this compound structure is a specific example of a broader class of compounds known as 2-heteroarylethylamines, which are of significant interest in medicinal chemistry. beilstein-journals.orgd-nb.info This class is characterized by an ethylamine (B1201723) side chain attached to a heterocyclic ring system, representing a bioisosteric replacement for the phenyl ring in the well-known 2-phenethylamine scaffold. mdpi.com The 2-phenethylamine motif is found in many endogenous neurotransmitters and hormones, such as dopamine (B1211576) and norepinephrine (B1679862), making its heterocyclic analogs attractive for exploring new pharmacological activities. mdpi.com
Research on structurally related compounds has provided insights into the potential of the this compound core. For instance, studies on 2-aminoethylfuran derivatives have explored their activity as monoamine oxidase-A (MAO-A) inhibitors. beilstein-journals.org Specifically, a condensed benzofuran analog demonstrated submicromolar potency at MAO-A, suggesting a resemblance to the indole (B1671886) system of serotonin (B10506), a natural MAO-A substrate. beilstein-journals.orgd-nb.info Other related structures, such as 4-amino-3-(benzo[b]furan-2-yl)butanoic acids, have been investigated as analogs of baclofen, targeting the GABA-B receptor, which is crucial for inhibitory synapses in the central nervous system. beilstein-journals.org These studies highlight that a heteroaromatic ring, like benzofuran, attached to an aminoalkyl chain is well-tolerated for activity at key neurological receptors. beilstein-journals.org
The following table presents examples of academic research on compounds containing a benzofuran-ethylamine or a closely related structural motif.
| Compound/Analog Class | Area of Investigation | Key Finding |
| Condensed 2-Aminoethylbenzofuran | Monoamine Oxidase-A (MAO-A) Inhibition | Revealed submicromolar MAO-A potency, indicating similarity to indole-based substrates like serotonin. beilstein-journals.orgd-nb.info |
| 2-(5-Methoxy-1-benzofuran-3-yl)-N-ethylethanamine | Serotonin Receptor (5-HT) Binding | Benzofuran analogs showed slightly decreased affinity for 5-HT2 receptors compared to indole isosteres but were less discriminated at the 5-HT1A receptor. researchgate.net |
| 4-Amino-3-(benzo[b]furan-2-yl)butanoic acids | GABA-B Receptor Activity | Demonstrated that a heteroaromatic ring at the C3 position of the GABA chain is well tolerated for receptor activity. beilstein-journals.org |
Scope and Research Objectives for this compound Investigations
Investigations into this compound and its derivatives are primarily driven by the objective of discovering novel bioactive compounds with potential therapeutic applications, particularly for disorders of the central nervous system. The research scope is guided by the structural similarities of this motif to endogenous neurochemicals and known psychoactive substances.
A primary research objective is the exploration of structure-activity relationships (SAR) . By synthesizing and evaluating a series of analogs with substitutions on the benzofuran ring or the ethylamine side chain, researchers aim to understand how specific structural modifications influence biological activity. nih.govnih.gov For example, adding halogen atoms like bromine or chlorine to the benzofuran ring has been shown to enhance the anticancer activities of some derivatives, a principle that could be explored in the context of the ethylamine series. semanticscholar.org
Another key objective is the investigation of interactions with neurological targets . Based on the activity of related structures, research on this compound would logically focus on its potential as a ligand for serotonin (5-HT) receptors, dopamine receptors, and monoamine transporters. mdpi.comacs.org Studies on related benzofurans have shown affinity for 5-HT receptors, suggesting this is a fruitful area of inquiry. researchgate.net The goal is to identify compounds with high affinity and selectivity for a specific receptor subtype, which could lead to treatments for conditions like depression, anxiety, or other neurological disorders. mdpi.com
Furthermore, a significant research goal is the evaluation of enzymatic inhibition . The structural analogy to monoamine neurotransmitters makes this compound a candidate for investigation as an inhibitor of enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). beilstein-journals.org Identifying potent and selective MAO inhibitors is a well-established strategy for developing antidepressant medications.
Synthesis of Novel Analogs: To create a library of related compounds for biological screening.
Pharmacological Profiling: To assess the binding affinity and functional activity of these compounds at a range of biological targets, especially those within the central nervous system.
SAR Elucidation: To determine the chemical features necessary for potent and selective biological activity.
Lead Compound Identification: To identify promising candidates for further development as potential therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCGVGWCEJJQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99059-83-3 | |
| Record name | 1-(1-benzofuran-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Benzofuran 2 Yl Ethylamine and Its Derivatives
General Strategies for Benzofuran (B130515) Core Construction
The formation of the benzofuran nucleus is a critical first step in the synthesis of 1-Benzofuran-2-yl-ethylamine. Several key strategies have been developed for this purpose, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
One-Pot Etherification and Dehydrative Cyclization Approaches
A simple one-pot procedure has also been developed for preparing substituted benzofurans from halogenated phenols, which has been successfully applied to the total synthesis of natural products.
Dehydrative Cyclization of o-Hydroxybenzyl Ketones and R-(phenoxy)alkyl Ketones
The dehydrative cyclization of pre-formed ketone precursors is a fundamental strategy for constructing the furan (B31954) ring of the benzofuran system. The cyclodehydration of α-phenoxy ketones is a widely used method for preparing 3-substituted or 2,3-disubstituted benzofurans. researchgate.net This reaction can be effectively promoted by Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, which facilitates the reaction under mild conditions with moderate to excellent yields. researchgate.net
Similarly, benzofurans can be synthesized via the cyclization of o-hydroxybenzyl ketones. Although the preparation of these ketones can sometimes be challenging, this route provides a direct pathway to the benzofuran structure under acidic conditions. researchgate.net Green chemistry approaches have also been developed, for instance, obtaining 3-alkenyl benzofurans from the reaction of 2-hydroxy chalcone (B49325) with various bromo compounds through an alkylation followed by a condensation reaction. researchgate.net
Cyclization of Aryl Acetylenes via Transition-Metal Catalysis
Transition-metal catalysis has emerged as a powerful tool for the synthesis of benzofurans, particularly through the cyclization of aryl acetylenes. Palladium-catalyzed reactions are widely employed for the construction of the benzofuran ring, offering functional group tolerance, simplified procedures, and improved yields. A common approach involves the Sonogashira coupling of o-iodoanisoles with terminal alkynes, followed by an electrophilic cyclization to yield 2,3-disubstituted benzo[b]furans.
Other transition metals such as copper, rhodium, and iridium have also been utilized in the synthesis of the benzofuran core. For example, a ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a route to benzofurans. organic-chemistry.org Iridium(III) catalysts have been shown to effectively promote the cyclodehydration of α-aryloxy ketones to furnish multisubstituted benzofurans. organic-chemistry.org
Specific Synthetic Routes to this compound and Analogues
Once the benzofuran core is established, the focus shifts to the introduction of the ethylamine (B1201723) side chain at the 2-position.
Amine Component Incorporation via Amide Bond Formation and Subsequent Reduction
A reliable method for introducing the ethylamine group involves the formation of a benzofuran-2-carboxamide, followed by its reduction. This two-step process allows for the controlled incorporation of the nitrogen-containing side chain.
The initial step is the synthesis of a benzofuran-2-carboxamide. This can be achieved by coupling benzofuran-2-carboxylic acid with an appropriate amine source. For instance, the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can facilitate the formation of the amide bond. nih.gov Modular synthetic routes have been developed that allow for the preparation of a diverse set of C3-substituted benzofuran-2-carboxamides. nih.govnih.govdiva-portal.orgchemrxiv.org
The subsequent step is the reduction of the amide to the corresponding amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing amides to amines. youtube.commasterorganicchemistry.comwikipedia.orglibretexts.orgyoutube.com This reagent effectively converts the carbonyl group of the amide into a methylene (B1212753) group (CH₂), thus forming the desired ethylamine side chain. While LiAlH₄ is a strong reducing agent that can also reduce other functional groups like esters and carboxylic acids, its efficacy in amide reduction is well-established. wikipedia.orgyoutube.com
Table 1: Key Reactions in the Amide Reduction Route
| Step | Reaction | Reagents and Conditions | Product |
|---|---|---|---|
| 1 | Amide Formation | Benzofuran-2-carboxylic acid, Amine, Coupling Agent (e.g., HATU) | Benzofuran-2-carboxamide |
Palladium-Catalyzed Nucleophilic Substitutions at the Benzofuran-2-ylmethyl Position
Palladium-catalyzed reactions provide a versatile method for the functionalization of the benzofuran-2-ylmethyl position. This approach typically involves the nucleophilic substitution of a suitable leaving group, such as an acetate, on the methyl group at the 2-position of the benzofuran ring.
The palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with various nucleophiles, including nitrogen-based nucleophiles, has been investigated. The choice of the catalytic system is crucial for the success of the reaction. For nitrogen-based nucleophiles, a combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and dppf (1,1'-bis(diphenylphosphino)ferrocene) has been shown to work well. This methodology allows for the regioselective substitution at the benzylic-like position, leading to the formation of 2-(aminomethyl)benzo[b]furans and their derivatives in high to excellent yields.
Table 2: Palladium-Catalyzed Amination of Benzofuran-2-ylmethyl Acetate
| Nucleophile | Catalytic System | Product |
|---|
This protocol offers a direct and efficient way to introduce the amine functionality at the desired position, which can then be further elaborated to the ethylamine side chain if necessary.
Condensation Reactions in Benzofuran Derivative Synthesis
The construction of the benzofuran core is a critical first step in the synthesis of this compound. A widely employed method involves the condensation of a substituted phenol (B47542) with an α-haloketone. Specifically, the synthesis of the key precursor, 2-acetylbenzofuran (B162037), is often achieved through the reaction of salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base such as potassium carbonate. This reaction proceeds via an initial O-alkylation of the salicylaldehyde with chloroacetone, followed by an intramolecular aldol-type condensation to form the benzofuran ring.
The resulting 2-acetylbenzofuran serves as a versatile intermediate for the introduction of the ethylamine side chain. A common strategy involves the formation of an oxime derivative. The condensation of 2-acetylbenzofuran with hydroxylamine (B1172632) hydrochloride in a suitable solvent system, such as a mixture of ethanol (B145695) and water, and in the presence of a base like anhydrous potassium carbonate, yields (1Z)-1-(1-benzofuran-2-yl)ethanone oxime echemi.comnih.gov. The progress of this reaction can be conveniently monitored by thin-layer chromatography nih.gov.
The subsequent reduction of this oxime is a crucial step to afford the target primary amine, this compound. Various reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel is a common and effective method jove.commdpi.comencyclopedia.pub. Alternatively, hydride reducing agents like lithium aluminum hydride (LiAlH4) are also capable of reducing oximes to primary amines askfilo.comwikipedia.orgquora.comstackexchange.com. The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.
Bromination and Electrophilic Substitution Strategies
The benzofuran nucleus is susceptible to electrophilic substitution, allowing for the introduction of various functional groups onto the aromatic ring. Bromination is a common electrophilic aromatic substitution reaction that can be used to synthesize brominated derivatives of this compound, which can serve as intermediates for further functionalization.
While specific examples of the direct bromination of this compound are not extensively documented, studies on related benzofuran structures provide valuable insights. For instance, the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives has been successfully achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent such as carbon tetrachloride mdpi.com. This suggests that similar conditions could be adapted for the bromination of the benzofuran ring in N-protected derivatives of this compound.
The position of electrophilic substitution on the benzofuran ring is directed by the existing substituents. The furan ring is generally more reactive towards electrophiles than the benzene (B151609) ring. The ethylamine group at the 2-position, particularly after N-protection to modulate its electronic effect, will influence the regioselectivity of the substitution. In general, electrophilic attack on the benzofuran ring often occurs at the 3-, 5-, or 7-positions. The precise outcome will depend on the nature of the electrophile and the reaction conditions employed. The principles of electrophilic aromatic substitution on substituted benzene rings can be applied to predict the likely positions of substitution on the benzofuran scaffold libretexts.orglibretexts.org.
Optimization of Reaction Conditions and Mechanistic Details in Synthesis
The efficiency and selectivity of the synthetic route to this compound and its derivatives are highly dependent on the optimization of reaction conditions for each step.
For the catalytic hydrogenation of the 1-(benzofuran-2-yl)ethanone oxime, several factors can be fine-tuned. The choice of catalyst is critical; for instance, palladium-based catalysts are known to be effective for N-O bond cleavage in oxime reductions encyclopedia.pub. The reaction temperature, hydrogen pressure, and choice of solvent can significantly impact the reaction rate and the formation of potential side products, such as secondary amines rsc.org. In some cases, the addition of acids or bases can influence the selectivity of the hydrogenation mdpi.comencyclopedia.pub. For example, acidic conditions may be required for the hydrogenation over certain catalysts, while basic conditions have been shown to be beneficial when using Raney Ni to favor the formation of the primary amine mdpi.com.
The mechanism of oxime reduction to a primary amine generally involves two key steps: the reduction of the C=N double bond and the reductive cleavage of the N-O bond echemi.com. With hydride reducing agents like LiAlH4, the mechanism is thought to involve the initial nucleophilic attack of a hydride ion on the carbon of the C=N bond, followed by coordination of the aluminum species to the oxygen atom, facilitating the cleavage of the N-O bond and subsequent reduction to the amine askfilo.comstackexchange.com. In catalytic hydrogenation, the oxime is adsorbed onto the catalyst surface, and hydrogen is added across the C=N bond and the N-O bond is cleaved. The reaction can proceed through a hydroxylamine intermediate, which is then further reduced to the primary amine rsc.org.
Structure Activity Relationship Sar Studies of 1 Benzofuran 2 Yl Ethylamine Derivatives
Impact of Substituents on the Benzofuran (B130515) Ring System
Alterations to the core benzofuran structure, including the addition of various functional groups and changes in substituent positioning, have been shown to significantly modulate the activity of these compounds.
Influence of Halogenation on Biological Activity
The introduction of halogen atoms, such as bromine, chlorine, or fluorine, to the benzofuran ring is a common strategy that has been found to enhance the biological activities of many derivatives, particularly their anticancer properties. This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between the electrophilic halogen and nucleophilic sites on biological targets, thereby improving binding affinity. nih.gov
Research has demonstrated that bromoalkyl and bromoacetyl derivatives of benzofurans exhibit high cytotoxicity. mdpi.com For example, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone displayed selective toxicity against leukemic cell lines (K562 and HL-60) with IC₅₀ values of 5.0 μM and 0.1 μM, respectively. mdpi.com In many cases, the halogen is attached to an alkyl or acetyl chain on the ring rather than directly to the benzofuran core, a placement that does not diminish cytotoxic activity. nih.gov The position of the halogen on the ring system is a critical determinant of its effect on biological activity. nih.gov
Table 1: In vitro Inhibitory Activities of Halogenated Benzofuran Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Substituent | Cell Line | IC₅₀ (μM) |
|---|---|---|---|
| 1 | 3-(bromomethyl)-5,6-dimethoxy | K562 | 5.0 |
| 1 | 3-(bromomethyl)-5,6-dimethoxy | HL60 | 0.1 |
Effects of Alkyl and Acetyl Substitutions
The addition of alkyl and acetyl groups to the benzofuran nucleus is a key modification influencing the pharmacological profile of these derivatives. Studies have shown that the presence and positioning of these groups can significantly impact cytotoxic activity. For instance, the introduction of methoxy (B1213986) (-OCH₃) and ethoxy (-OCH₂CH₃) substituents at various positions on the benzene (B151609) ring affects the compound's volume, lipophilicity, and ultimately, its biological activity. mdpi.com
One study revealed that a derivative with a methyl group at the C-3 position and a methoxy group at the C-6 position of the benzofuran ring showed significantly higher potency compared to an unsubstituted analog. researchgate.net Specifically, compound 10h (possessing R³=Me, R⁵=NH₂, R⁶=OMe) was 2 to 4 times more potent than the unsubstituted version (10g ) and 3 to 10 times more active than an isomer with the methoxy group at the C-7 position (10j ). researchgate.net This highlights the importance of the substitution pattern on the benzene portion of the benzofuran ring.
Positional Isomerism and its Pharmacological Implications
Positional isomerism, specifically concerning the attachment point of the aminopropyl side chain to the benzofuran ring, has profound pharmacological implications. The isomers 5-(2-aminopropyl)benzofuran (B1244649) (5-APB) and 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) serve as primary examples. Both are derivatives of 1-benzofuran-2-yl-ethylamine, where the side chain is on the benzene ring rather than the furan (B31954) ring. These compounds act as monoamine transporter ligands, producing effects by interacting with transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). researchgate.netnih.gov
Both 5-APB and 6-APB are known to inhibit the uptake of monoamines and induce their release. researchgate.net While both isomers interact with all three transporters, their relative potencies differ, leading to distinct pharmacological profiles. For instance, in one study, 6-APB was reported to have equal affinity at all three transporters, whereas other reports suggest it releases norepinephrine and dopamine with greater potency than serotonin. researchgate.net These differences in transporter interaction likely underlie the varied stimulant and entactogenic effects reported for these isomers. researchgate.net The position of the side chain (at position 5 or 6) is therefore a critical factor in determining the compound's interaction with monoamine systems.
Role of the Ethylamine (B1201723) Side Chain Modifications
Modifications to the ethylamine side chain, including altering its length and substituting the terminal amine, are crucial for defining the biological potency and mechanism of action of this compound derivatives.
Chain Elongation Effects on Biological Potency
Extending the length of the aminoalkyl side chain has a significant impact on the pharmacological properties of benzofuran derivatives. This is demonstrated by comparing aminopropyl compounds like 5-MAPB (5-(2-methylaminopropyl)benzofuran) with their aminobutyl counterparts, such as 5-MABB (5-(2-methylaminobutyl)benzofuran).
SAR studies show that elongating the side chain from a propyl to a butyl group alters the compound's efficacy as a monoamine releasing agent. For example, the S-isomers of 5-MABB and 6-MABB are effective releasing agents at SERT, NET, and DAT. In contrast, the R-isomers are efficacious releasers at SERT but only partial releasers at NET and lack releasing activity at DAT. nih.gov This demonstrates that increasing the chain length can modulate both the potency and the selectivity of the compound's interaction with different monoamine transporters. A study on a different molecular scaffold also indicated that extending a spacer analogous to the ethylamine chain could shift the compound's mechanism, suggesting that chain length is a key factor in determining the ultimate biological target.
N-Substitution Patterns and their Structure-Activity Profiles
Substitution on the nitrogen atom of the ethylamine side chain is a critical determinant of biological activity. A primary amine is often considered essential for certain biological actions. researchgate.net The addition of alkyl groups, such as a methyl group, significantly modifies the compound's pharmacological profile.
This is clearly illustrated by comparing 5-APB (primary amine) with its N-methylated analog, 5-MAPB (secondary amine). Both compounds are potent monoamine releasers, but their relative effects on the different transporters are distinct. researchgate.netnih.gov 5-MAPB acts as a serotonin, norepinephrine, and dopamine releasing agent, with EC₅₀ values for inducing release reported as 64 nM for serotonin, 24 nM for norepinephrine, and 41 nM for dopamine in rat brain synaptosomes. wikipedia.org Further substitution, such as N-dimethylation or N-acetylation, has been shown in related structures to abolish activity, indicating that the size and nature of the N-substituent are highly constrained for optimal interaction with biological targets. researchgate.net The presence of a propargyl or propyl group on the nitrogen of related compounds, such as R-(-)-1-(benzofuran-2-yl)-2-propylamine, has been shown to increase the potency to stabilize mitochondrial membrane potential and prevent apoptosis. nih.gov
Table 2: Monoamine Release Activity of N-Methylated Benzofuran Derivatives This table is interactive. Click on the headers to sort the data.
| Compound | Target | EC₅₀ (nM) for Release |
|---|---|---|
| 5-MAPB | SERT | 64 |
| 5-MAPB | NET | 24 |
| 5-MAPB | DAT | 41 |
Influence of Amide and Acetamide (B32628) Linkages
Studies have shown that converting the carboxylic acid of a related benzofuran scaffold, benzodifuran-2-carboxylic acid, into various amide derivatives can lead to compounds with notable antimicrobial activity. For instance, a series of amide derivatives were synthesized and screened against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. This suggests that the amide linkage can be a critical component for conferring or enhancing antimicrobial efficacy within the broader benzofuran class.
In a study focused on the antifungal potential of 2-benzofuranylacetic acid amides, a series of compounds were synthesized and tested against Fusarium oxysporum. The results indicated that the nature of the substituent on the amide nitrogen plays a crucial role in the observed activity. This highlights the importance of the amide linkage as a key structural element for antifungal activity in benzofuran derivatives.
While specific data on this compound amide and acetamide derivatives is limited in the public domain, the general findings from related benzofuran structures provide a basis for understanding the potential impact of these linkages. The following table summarizes hypothetical data based on general SAR principles observed in similar compound series to illustrate the potential influence of amide and acetamide modifications.
| Compound | Modification | Observed Activity |
|---|---|---|
| N-(1-(Benzofuran-2-yl)ethyl)acetamide | Acetamide linkage | Moderate antifungal activity |
| N-Aryl-2-(benzofuran-2-yl)acetamide | Substituted amide linkage | Potent analgesic activity |
| Benzofuran-2-carboxamide derivatives | Carboxamide at C2 | Significant analgesic and narcotic properties |
Rational Design Principles for Novel Benzofuran-Ethylamine Analogues
The rational design of novel benzofuran-ethylamine analogues is a multifaceted process that leverages an understanding of medicinal chemistry principles and the structural requirements of specific biological targets. The goal is to systematically modify the lead compound, this compound, to enhance its therapeutic properties while minimizing off-target effects.
A primary strategy in the rational design of these analogues involves scaffold hopping and conformational restriction . This approach aims to replace parts of the molecule with different chemical moieties that maintain the key pharmacophoric features while potentially improving properties like metabolic stability or oral bioavailability. For instance, incorporating the ethylamine side chain into a more rigid ring system can lock the molecule into a more bioactive conformation, potentially increasing its affinity for the target receptor.
Molecular hybridization is another key principle, where the benzofuran-ethylamine scaffold is combined with other pharmacophores known to possess desired biological activities. This can lead to the development of hybrid molecules with dual or synergistic modes of action. For example, linking the benzofuran moiety to a group known to inhibit a specific enzyme could result in a compound with a novel therapeutic profile.
Quantitative Structure-Activity Relationship (QSAR) studies play a crucial role in the rational design process. By correlating the physicochemical properties of a series of analogues with their biological activity, predictive models can be developed. These models help in identifying which structural modifications are likely to lead to improved potency and selectivity. Key parameters often considered in QSAR studies for benzofuran derivatives include:
Electronic properties of substituents on the benzofuran ring.
Hydrophobicity of different regions of the molecule.
Steric factors , such as the size and shape of substituents.
Furthermore, computational tools such as molecular docking are employed to visualize and predict the binding interactions of designed analogues with their target proteins. This allows for the in-silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted binding affinities and modes of interaction. For example, designing derivatives that can form specific hydrogen bonds or hydrophobic interactions within the active site of a target enzyme or receptor is a common strategy to enhance potency.
By integrating these rational design principles, medicinal chemists can more efficiently explore the chemical space around the this compound scaffold to develop novel therapeutic agents with improved efficacy and safety profiles.
Mechanisms of Biological Action of 1 Benzofuran 2 Yl Ethylamine Derivatives
Cellular and Molecular Pathways Modulated by Benzofuran-Ethylamines
Benzofuran (B130515) derivatives can trigger a cascade of events within cells, leading to significant changes in cellular function and viability. These pathways are crucial to their potential therapeutic effects, such as inducing cell death in cancerous lines and modulating inflammatory responses.
Certain benzofuran derivatives have been shown to exhibit pro-oxidative properties, a mechanism that can be selectively harmful to cancer cells, which often have a compromised redox balance. Studies have demonstrated that specific derivatives can increase the levels of Reactive Oxygen Species (ROS) within cancer cells in a time-dependent manner. nih.gov For instance, two novel bromo derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, compounds 6 and 8, were found to have pro-oxidative effects and to increase ROS in chronic myelogenous leukemia (K562) cells, particularly after 12 hours of incubation. mdpi.comnih.gov Compound 6, in particular, induced a twofold increase in fluorescence intensity compared to untreated cells, indicating a significant rise in ROS levels. mdpi.com The generation of hydrogen peroxide (H₂O₂), a key ROS, suggests that the oxidative action of these compounds may be linked to the generation of superoxide (B77818) (O₂⁻). mdpi.com This elevated ROS concentration can lead to oxidative stress, depolarize the mitochondrial membrane, and facilitate the release of pro-apoptotic molecules. mdpi.com
Conversely, other studies on different benzofuran derivatives have highlighted antioxidant and ROS scavenging activities, suggesting that the specific structural modifications of the benzofuran core significantly influence its effect on cellular redox state. researchgate.netnih.gov
Table 1: Effect of Benzofuran Derivatives on Reactive Oxygen Species (ROS) Generation
| Compound | Cell Line | Observation | Source |
|---|---|---|---|
| Compound 6 | K562 | Two-fold increase in ROS compared to control. | mdpi.com |
| Compound 8 | K562 | Significant increase in ROS levels. | mdpi.com |
| Compound 1j | Rat Brain Homogenate | Moderate to appreciable antioxidant activity, inhibiting lipid peroxidation and scavenging DPPH radicals. | nih.gov |
A primary mechanism for the anticancer effects of many benzofuran derivatives is the induction of programmed cell death, or apoptosis. nih.gov This process is often initiated by the pro-oxidative effects and increased ROS levels described previously, which can trigger the mitochondrial apoptotic pathway. mdpi.com The release of cytochrome C from mitochondria due to ROS-induced membrane dysregulation leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. nih.govmdpi.com
Multiple studies have confirmed the pro-apoptotic properties of benzofuran derivatives by measuring the activity of key executioner caspases, such as caspase-3 and caspase-7. mdpi.com
Compounds 6 and 8 were shown to induce apoptosis in K562 leukemia cells, as confirmed by both the Annexin V-FITC test and the Caspase-Glo 3/7 assay. mdpi.comnih.gov
Another study found that derivative 1e resulted in a nearly five-fold increase in caspase-3/7 activity in K562 cells, while compounds 1c and 2d caused a twofold increase. mdpi.com
The derivative (E)-2-[1-(benzofuran-2-yl)ethylidene]-N-(4-chlorophenyl)hydrazine-1-carboxamide (compound 8 in a separate study) was found to induce a significant late apoptotic effect in Hela cervical cancer cells. nih.gov
These findings collectively indicate that a key mechanism of action for the cytotoxic activity of these benzofuran derivatives is the activation of caspase-dependent apoptotic pathways. mdpi.commdpi.com
Table 2: Caspase-3/7 Activation by Benzofuran Derivatives in K562 Cells
| Compound | Fold Increase in Caspase-3/7 Activity (approx.) | Source |
|---|---|---|
| Compound 1e | 5x | mdpi.com |
| Compound 1c | 2x | mdpi.com |
| Compound 2d | 2x | mdpi.com |
| Compound 6 | Confirmed activation | mdpi.com |
| Compound 8 | Confirmed activation | mdpi.com |
In addition to inducing apoptosis, benzofuran-ethylamine derivatives can modulate the tumor microenvironment by altering the release of inflammatory cytokines. Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a significant role in inflammation and has been implicated in the proliferation and chemoresistance of malignancies. mdpi.comnih.gov
Research has shown that certain benzofuran derivatives can significantly inhibit the secretion of IL-6 from cancer cells. Following a 72-hour exposure, compound 6 reduced the concentration of IL-6 in K562 cell culture medium by 50%, while compound 8 caused a 40% reduction. mdpi.com This anti-inflammatory activity is not limited to IL-6. A piperazine/benzofuran hybrid compound, 5d , was found to down-regulate the secretion of several pro-inflammatory factors, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and IL-6 in lipopolysaccharide-stimulated RAW264.7 macrophage cells. nih.gov This suggests that the anti-inflammatory mechanism may be related to the inhibition of key signaling pathways like NF-κB and MAPK. nih.gov
Enzyme Inhibition and Activation Mechanisms
Derivatives of 1-Benzofuran-2-yl-ethylamine can act as inhibitors of various enzymes, which represents another critical aspect of their biological activity. This inhibition can disrupt cellular processes essential for cancer cell survival and proliferation.
Kinase Inhibition : A novel benzofuran derivative, compound 8 , demonstrated dual inhibitory effects against Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two enzymes crucial for tumor growth, proliferation, and angiogenesis. nih.gov Another derivative, 23d , was found to potently inhibit cyclin-dependent kinase 8 (CDK8), an enzyme involved in transcription regulation, leading to osteoblast differentiation-promoting activity. nih.gov
Tubulin Polymerization Inhibition : Some of the most active bromoacetyl derivatives of benzofuran have been found to induce apoptosis by targeting and inhibiting tubulin polymerization. nih.govmdpi.com This disruption of the cytoskeleton arrests cells in mitosis and ultimately leads to cell death.
Glucosamine-6-Phosphate (GlcN-6-P) Synthase Inhibition : Benzofuran-2-yl derivatives have also been synthesized as potential inhibitors of GlcN-6-P synthase, an enzyme that is a target for antimicrobial and antidiabetic agents. researchgate.net
Neurotransmitter System Modulation
In the central nervous system, benzofuran-ethylamine derivatives can significantly modulate the activity of monoamine neurotransmitters, including serotonin (B10506) (5-HT), dopamine (B1211576), and norepinephrine (B1679862) (NA). nih.govnih.gov Their pharmacological profile in this regard often resembles that of entactogenic compounds like MDMA (3,4-methylenedioxymethamphetamine). nih.gov
The primary mechanism is the interaction with plasma membrane transporters responsible for the reuptake of these neurotransmitters. nih.gov
Inhibition of Neurotransmitter Uptake : Psychoactive benzofurans such as 5-APB, 6-APB, and their analogues were found to be potent inhibitors of the norepinephrine transporter (NET) and the serotonin transporter (SERT), while being less effective at inhibiting the dopamine transporter (DAT). nih.gov This preferential inhibition of NA and 5-HT uptake is a characteristic shared with MDMA. nih.gov
Stimulation of Neurotransmitter Release : In addition to blocking reuptake, these compounds act as monoamine releasers. nih.govnih.gov Studies using rat brain synaptosomes showed that S-isomers of 5-(2-methylaminobutyl)benzofuran (5-MABB) and 6-(2-methylaminobutyl)benzofuran (6-MABB) are effective releasing agents at SERT, NET, and DAT. nih.gov
Receptor Interaction : Beyond their effects on transporters, many benzofuran derivatives also interact directly with neurotransmitter receptors. Most have been identified as partial agonists at the 5-HT2A serotonin receptor and as agonists at the 5-HT2B receptor. nih.gov
This combined action as potent uptake inhibitors and releasing agents for serotonin and norepinephrine, along with direct receptor agonism, underlies the psychoactive effects of this class of benzofuran derivatives. nih.gov
Pharmacological Target Identification and Characterization
Serotonin (B10506) Receptor Affinity and Ligand Design
Derivatives of 1-Benzofuran-2-yl-ethylamine have been a focus of ligand design, largely due to their notable affinity for various serotonin (5-HT) receptors. The benzofuran (B130515) core structure serves as a versatile scaffold for developing ligands with specific affinities for different 5-HT receptor subtypes.
Research has demonstrated that certain benzofuran derivatives exhibit a high affinity for the 5-HT1A receptor. For instance, compounds linking a benzofuran moiety to a 3-indoletetrahydropyridine structure have been synthesized and evaluated for their dual affinity for the 5-HT1A receptor and the serotonin transporter. This line of research aims to develop compounds with a specific pharmacological profile, potentially for therapeutic applications.
Furthermore, studies on various psychoactive benzofurans have revealed interactions with 5-HT2A, 5-HT2B, and 5-HT2C receptors. Many of these compounds act as partial agonists at the 5-HT2A receptor. Notably, some benzofurans also show agonistic activity at the 5-HT2B receptor, a characteristic that is being carefully studied due to its potential implications. The binding affinities for these receptors can vary significantly based on the specific substitutions on the benzofuran ring and the ethylamine (B1201723) side chain. For example, while many benzofurans show micromolar affinity for the 5-HT2A receptor, certain derivatives can exhibit submicromolar binding at the 5-HT2C receptor.
The design of these ligands often involves modifying the substituents on the benzofuran ring to enhance affinity and selectivity for a particular serotonin receptor subtype. This strategic approach to ligand design is crucial for developing tool compounds to probe the function of these receptors and for the potential development of novel therapeutics.
Table 1: Affinity of Selected Benzofuran Derivatives for Serotonin Receptors
| Compound | 5-HT Receptor Subtype | Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| 5-APB | 5-HT2B | 14 | Full Agonist |
| 6-APB | 5-HT2B | 3.7 | Full Agonist |
| 5-APB | 5-HT2A | ~1000-3400 | Partial Agonist |
| 6-APB | 5-HT2A | ~800-3400 | Partial Agonist |
| 7-APB | 5-HT1A | <1000 | Not specified |
Dopamine (B1211576) and Norepinephrine (B1679862) Transporter Interactions
In addition to their effects on serotonin receptors, this compound and its analogues are known to interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET). These interactions are a key aspect of their pharmacological profile, contributing to their stimulant effects.
Studies have shown that many benzofuran derivatives act as inhibitors of both DAT and NET. The potency of this inhibition can be substantial, with some compounds exhibiting submicromolar affinities for these transporters. For example, compounds like 5-APB have been identified as inhibitors of all three major monoamine transporters: DAT, NET, and the serotonin transporter (SERT).
The relative potency of inhibition at each transporter can vary among different benzofuran derivatives, leading to distinct pharmacological profiles. Some compounds may show a preference for NET and SERT over DAT, a profile that is sometimes compared to that of MDMA. This variation in transporter affinity is a critical factor in determining the specific behavioral and physiological effects of each compound. The ability of these compounds to inhibit the reuptake of dopamine and norepinephrine leads to increased concentrations of these neurotransmitters in the synaptic cleft, which in turn stimulates downstream signaling pathways.
Table 2: Monoamine Transporter Inhibition by Benzofuran Derivatives
| Compound | DAT Inhibition (IC50, nM) | NET Inhibition (IC50, nM) | SERT Inhibition (IC50, nM) |
|---|---|---|---|
| 5-APB | <1000 | <1000 | <1000 |
| 6-APB | >1000 | <1000 | <1000 |
Enzymatic Targets (e.g., EGFR TK, Tubulin)
While research on the direct interaction of this compound with enzymatic targets such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) and tubulin is limited, the broader class of benzofuran derivatives has been extensively investigated for its potential to inhibit these and other enzymes. The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
EGFR Tyrosine Kinase: The epidermal growth factor receptor is a key target in cancer therapy, and various inhibitors of its tyrosine kinase domain have been developed. Several studies have explored benzofuran-based compounds as potential EGFR TK inhibitors. For example, novel benzofuran-indole hybrid structures have been synthesized and shown to possess potent and selective EGFR inhibitory activity. nih.gov These findings suggest that the benzofuran moiety can be a crucial component in the design of new anticancer agents that target EGFR. nih.govnih.gov
Tubulin Polymerization: Tubulin is another important target in oncology, as its polymerization is essential for the formation of the mitotic spindle during cell division. A number of benzofuran derivatives have been identified as inhibitors of tubulin polymerization. nih.govmdpi.com These compounds often act by binding to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govmdpi.com The structure-activity relationships of these compounds have been studied to optimize their anti-tubulin activity. nih.gov
Although direct evidence for this compound's activity on these specific enzymes is not yet available, the established activity of other benzofuran derivatives suggests that this chemical class has the potential for such interactions. Further research would be necessary to determine if this compound itself shares these properties.
Table 3: Enzymatic Inhibition by Selected Benzofuran Derivatives
| Compound Class | Target Enzyme | Effect |
|---|---|---|
| Benzofuran-indole hybrids | EGFR TK | Inhibition |
| 2-Aroyl-benzofurans | Tubulin Polymerization | Inhibition |
Other Receptor and Transporter Interactions
Some benzofuran derivatives have shown affinity for adrenergic receptors. For instance, 6-APB has been reported to have a high affinity for the α2C-adrenoceptor. Interactions with histamine (B1213489) receptors have also been noted, although often with lower affinity.
Furthermore, some compounds within this family interact with trace amine-associated receptors (TAARs), particularly TAAR1. TAAR1 is a G-protein coupled receptor that can modulate the activity of monoamine transporters, and its activation can lead to the release of dopamine, norepinephrine, and serotonin. The interaction of benzofuran derivatives with TAAR1 represents another mechanism through which these compounds can influence monoaminergic neurotransmission.
These additional interactions highlight the promiscuous nature of some benzofuran derivatives, meaning they can bind to multiple targets. This polypharmacology can lead to a wide range of physiological effects and underscores the importance of comprehensive pharmacological profiling for any new compound in this class.
Table 4: Other Receptor and Transporter Interactions of Benzofuran Derivatives
| Compound | Target | Affinity (Ki, nM) |
|---|---|---|
| 6-APB | α2C-Adrenoceptor | 45 |
| 5-APB | α2C-Adrenoceptor | <100 |
In Vitro Metabolic Pathway Investigations
Cytochrome P450 (CYP)-Mediated Transformations
The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is central to the phase I metabolism of a vast array of substances. nih.govmdpi.com These enzymes, located primarily in the liver, catalyze oxidative reactions that introduce or expose functional groups on the substrate, generally making it more polar and susceptible to phase II conjugation reactions. youtube.com For a molecule like 1-Benzofuran-2-yl-ethylamine, CYP-mediated transformations are expected to be the principal initial metabolic steps. The primary CYP enzymes involved in the metabolism of many psychoactive compounds include CYP2D6, CYP3A4, CYP2C9, and CYP2C19. youtube.com
Oxidative demethylation is a common metabolic reaction for compounds containing N-methyl or O-methyl (methoxy) groups, catalyzed by CYP enzymes. nih.gov The parent compound, this compound, does not possess any methyl substituents on its amine or benzofuran (B130515) ring. Therefore, N- or O-desmethylation pathways are not directly applicable to its initial metabolism.
Hydroxylation is a quintessential phase I metabolic reaction catalyzed by CYP enzymes, involving the insertion of a hydroxyl (-OH) group into a molecule. mdpi.com This process significantly increases the hydrophilicity of the compound. For this compound, two primary sites are susceptible to hydroxylation: the aromatic benzofuran ring system and the ethylamine (B1201723) side chain.
Aromatic Hydroxylation: The benzofuran nucleus is a likely target for CYP-mediated hydroxylation. Studies on other benzofuran-containing molecules, such as 5-APDB, have identified metabolites hydroxylated on the benzofuran moiety. researchgate.net The exact position of hydroxylation on the benzene (B151609) portion of the ring system would be determined by the specific CYP isoforms involved and the electronic properties of the substrate.
Side-Chain Hydroxylation: The ethylamine side chain is another potential site for oxidative metabolism. Hydroxylation could occur at the benzylic carbon (the carbon atom attached to both the benzofuran ring and the ethylamine group) or at the terminal methyl group if it were an aminopropane, rather than an aminoethane, derivative. Beta-hydroxylation of the side chain is a known metabolic pathway for analogous amphetamine-type compounds. nih.gov
Conjugation Reactions (e.g., Glucuronidation)
Following phase I transformations, the introduced functional groups (primarily hydroxyl groups from hydroxylation) serve as attachment points for phase II conjugation reactions. springernature.com These reactions involve the addition of endogenous polar molecules, which further increases water solubility and facilitates excretion.
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is one of the most important phase II pathways. The hydroxylated metabolites of this compound would be prime substrates for conjugation with glucuronic acid. In vitro studies on other 2-arylbenzofurans have demonstrated that they are transformed into polar conjugates, with glucuronide metabolites being detected. nih.gov Similarly, sulfation, catalyzed by sulfotransferases (SULTs), is another possible conjugation pathway for phenolic metabolites.
Identification of In Vitro Metabolites
The identification of metabolites is typically achieved by incubating the parent drug with in vitro systems like human liver microsomes or hepatocytes and analyzing the resulting mixture using advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS). springernature.comresearchgate.net
Based on the established metabolic pathways for structurally related compounds, a profile of potential in vitro metabolites for this compound can be proposed. The primary metabolites would likely result from single or multiple hydroxylation events, followed by conjugation.
Below is an interactive table detailing the predicted metabolites.
| Metabolite ID | Proposed Structure | Metabolic Pathway | Method of Detection |
| M1 | Hydroxy-1-benzofuran-2-yl-ethylamine | Aromatic Hydroxylation (CYP-mediated) | LC-MS/MS |
| M2 | Beta-hydroxy-1-benzofuran-2-yl-ethylamine | Side-chain Hydroxylation (CYP-mediated) | LC-MS/MS |
| M3 | Dihydroxy-1-benzofuran-2-yl-ethylamine | Aromatic and/or Side-chain Dihydroxylation | LC-MS/MS |
| M4 | Hydroxy-1-benzofuran-2-yl-ethylamine glucuronide | Hydroxylation followed by Glucuronidation | LC-MS/MS |
This table is predictive and based on metabolic data from structurally analogous compounds. researchgate.net
Isotope Effects in Metabolic Clearance Studies
Kinetic isotope effects (KIEs) are a valuable tool for investigating reaction mechanisms, including enzymatic transformations. semanticscholar.org In metabolic studies, the substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612) (²H), at a site of metabolism can slow down the rate of bond cleavage by the metabolizing enzyme. nih.govnih.gov This is known as the deuterium isotope effect.
By strategically placing deuterium atoms on different positions of the this compound molecule, researchers could elucidate key aspects of its metabolic clearance:
Probing Metabolic Switching: When a primary metabolic site is blocked or slowed by deuteration, metabolism may shift to alternative sites, a phenomenon known as metabolic switching. nih.gov Comparing the metabolite profiles of the deuterated and non-deuterated compound can reveal these secondary pathways.
Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are central to the molecular characterization of novel compounds. By interacting with electromagnetic radiation, molecules like 1-Benzofuran-2-yl-ethylamine produce unique spectral fingerprints that reveal their precise structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of a molecule. Experiments are typically conducted by dissolving the hydrochloride salt of the compound in a deuterated solvent such as deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃) with an internal reference standard like tetramethylsilane (B1202638) (TMS). swgdrug.orgresearchgate.net
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum for the aminopropylbenzofuran scaffold would show distinct signals for the aromatic protons on the benzofuran (B130515) ring, the methine (CH) and methylene (B1212753) (CH₂) protons of the ethylamine (B1201723) side chain, and the methyl (CH₃) group protons. researchgate.net
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Each carbon in the benzofuran ring system and the ethylamine side chain would produce a unique signal, confirming the molecular backbone. mdpi.com
2D-NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity. HSQC correlates proton signals with the carbon atoms they are directly attached to, while HMBC reveals longer-range correlations between protons and carbons (over two to three bonds). These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the specific isomeric structure. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Moiety Note: Predicted values are based on analyses of structurally similar benzofuran derivatives. Actual shifts can vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Ethylamine CH | Multiplet | ~50-60 |
| Ethylamine CH₃ | Doublet | ~20-25 |
| Benzofuran H-3 | Singlet | ~105-115 |
| Benzofuran H-4/H-7 | Multiplet | ~110-130 |
| Benzofuran H-5/H-6 | Multiplet | ~120-130 |
| Benzofuran C-2 | - | ~150-160 |
| Benzofuran C-3 | - | ~100-110 |
| Benzofuran C-3a | - | ~125-135 |
| Benzofuran C-4 | - | ~120-130 |
| Benzofuran C-5 | - | ~120-130 |
| Benzofuran C-6 | - | ~120-130 |
| Benzofuran C-7 | - | ~110-120 |
| Benzofuran C-7a | - | ~150-160 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The analysis is often performed using an FTIR instrument equipped with an Attenuated Total Reflectance (ATR) accessory. researchgate.net The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Amine | N-H stretch | 3300-3500 (primary amine shows two bands) |
| Aromatic Ring | C-H stretch | 3000-3100 |
| Alkyl Groups | C-H stretch | 2850-2960 |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Benzofuran | C-O-C stretch | 1000-1300 |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. When analyzed via techniques such as gas chromatography-mass spectrometry (GC-MS), aminopropylbenzofuran isomers typically produce a mass spectrum with a detectable molecular ion (M⁺) peak. southernforensic.org
The fragmentation pattern is highly characteristic. For aminopropylbenzofurans, the most abundant fragment, or base peak, is consistently observed at a mass-to-charge ratio (m/z) of 44. southernforensic.org This fragment corresponds to [CH₃CH=NH₂]⁺, resulting from cleavage of the bond between the ethylamine side chain and the benzofuran ring. The molecular ion peak for the parent compound is expected at m/z 175. southernforensic.org
Table 3: Expected Mass Spectrometry Fragments for this compound
| Fragment Description | m/z Value | Relative Abundance |
| Molecular Ion [C₁₁H₁₃NO]⁺ | 175 | Moderate |
| [M - CH₃]⁺ | 160 | Low |
| Benzofuran ring fragments | 131/132 | Moderate |
| Ethylamine side chain [CH₃CHNH₂]⁺ | 44 | Base Peak (100%) |
For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural evidence. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the atomic connectivity and stereochemistry of the molecule. nih.govresearchgate.net While data for this compound itself is not specified in the provided context, this method has been successfully used to confirm the structures of numerous other benzofuran derivatives. nih.govresearchgate.net The process involves growing a suitable single crystal of the compound and analyzing the diffraction pattern of X-rays passed through it.
Chromatographic Separation Techniques
Chromatography is essential for separating the target compound from impurities, starting materials, or isomeric byproducts.
Gas chromatography is a primary technique for the separation and analysis of volatile and thermally stable compounds like aminopropylbenzofurans. southernforensic.org The compound is vaporized and passed through a capillary column (e.g., a DB-1 MS column) using an inert carrier gas like helium. swgdrug.org Separation is achieved based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase lining the column.
The retention time—the time it takes for the compound to travel through the column—is a characteristic property under specific experimental conditions. Positional isomers of aminopropylbenzofuran can often be separated and distinguished by their unique retention times. southernforensic.orgnih.gov
Table 4: Typical GC Method Parameters for Aminopropylbenzofuran Analysis
| Parameter | Value |
| Column | DB-1 MS (or equivalent), 30m x 0.25mm x 0.25µm swgdrug.org |
| Carrier Gas | Helium at ~1 mL/min swgdrug.org |
| Injector Temperature | 280°C swgdrug.org |
| Oven Program | Initial 100°C, ramp at 6-12°C/min to 300°C swgdrug.orgsouthernforensic.org |
| Detector | Mass Spectrometer (MS) swgdrug.org |
| MS Source Temp. | 230°C swgdrug.org |
Liquid Chromatography (LC)
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a fundamental technique for the separation and analysis of benzofuran derivatives. While specific studies on this compound are not extensively documented, methods developed for structurally similar compounds, such as (2-aminopropyl)benzofuran (APB) isomers, provide a strong basis for its characterization.
Researchers have successfully employed HPLC coupled with high-resolution mass spectrometry (HPLC-HRMS) for the detection of benzofuran analogs and their metabolites in biological matrices like human urine researchgate.net. A confirmatory method using HPLC-HRMS is often preferred, with gas chromatography-mass spectrometry (GC-MS) serving as a primary screening tool researchgate.net. For the analysis of related aminopropylbenzofurans, reversed-phase columns are typically used.
The following table outlines a representative set of HPLC conditions that could be adapted for the analysis of this compound, based on methods for similar compounds.
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile and Potassium Dihydrogen Orthophosphate buffer (e.g., 60:40 v/v) derpharmachemica.com |
| pH | Adjusted to a slightly acidic or neutral range (e.g., pH 5.8) derpharmachemica.com |
| Flow Rate | 1.0 mL/min derpharmachemica.com |
| Detection | UV at 282 nm or High-Resolution Mass Spectrometry (HRMS) researchgate.netderpharmachemica.com |
| Column Temperature | 30°C |
These conditions allow for the effective separation of the compound from a complex matrix, enabling accurate identification and quantification.
Capillary Electrophoresis (CE) and Electrokinetic Chromatography (EKC)
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to LC, requiring minimal sample and reagent volumes. For neutral or closely related charged compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly suitable nih.gov. MEKC introduces surfactants into the buffer solution at a concentration above the critical micelle concentration, creating a pseudostationary phase that allows for the separation of analytes based on their differential partitioning nih.govscispace.com.
This technique has been successfully applied to the separation of various heterocyclic aromatic amines nih.gov. The separation mechanism in MEKC combines the principles of chromatography and electrophoresis, making it a versatile tool for a wide range of molecules nih.gov.
A potential MEKC method for the analysis of this compound, based on the separation of other heterocyclic amines, is detailed below.
| Parameter | Condition |
| Electrolyte | 15 mM Borax buffer with 5 mM Cetyltrimethylammonium bromide (CTAB) nih.gov |
| pH | 9.1 (adjusted with phosphoric acid) nih.gov |
| Detection | Amperometric detection at +0.6 V vs. Ag/AgCl or UV detection nih.gov |
| Separation Voltage | Not specified |
| Capillary | Fused silica |
This methodology can achieve baseline separation of complex mixtures of heterocyclic amines within a short analysis time, typically under 10 minutes nih.gov.
Advanced Characterization Techniques (e.g., Predicted Collision Cross Section)
In addition to chromatographic and electrophoretic methods, advanced techniques such as ion mobility-mass spectrometry (IM-MS) provide another dimension of characterization. A key parameter derived from IM-MS is the Collision Cross Section (CCS), which is related to the size and shape of an ion in the gas phase.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 190.12265 | 140.9 |
| [M+Na]⁺ | 212.10459 | 149.4 |
| [M-H]⁻ | 188.10809 | 146.6 |
| [M+NH₄]⁺ | 207.14919 | 162.2 |
| [M+K]⁺ | 228.07853 | 147.7 |
| [M+H-H₂O]⁺ | 172.11263 | 135.2 |
| [M+HCOO]⁻ | 234.11357 | 166.0 |
| [M]⁺ | 189.11482 | 144.0 |
Data sourced from PubChem for 1-(1-benzofuran-2-yl)-N-ethylethanamine.
These predicted values serve as a useful reference for researchers employing IM-MS for the characterization of novel benzofuran derivatives.
In-Depth Computational Analysis of this compound Remains a Field for Future Research
Computational chemistry provides invaluable insights into the structural, electronic, and reactive properties of molecules, aiding in the prediction of their behavior and potential applications. Methodologies such as DFT are routinely used to explore molecular geometries, electronic properties, and vibrational spectra. Similarly, MD simulations offer a window into the dynamic behavior of molecules over time, and molecular docking is crucial for understanding potential interactions with biological targets. However, the application of these powerful techniques to this compound has not been specifically documented in the retrieved scientific papers.
The available research on related benzofuran structures, such as 1-benzofuran-2-carboxylic acid and other derivatives, demonstrates the utility of these computational methods. For these related compounds, studies have successfully optimized molecular geometries, predicted spectroscopic properties, analyzed molecular electrostatic potentials to identify reactive sites, and modeled interactions with protein targets. These studies underscore the potential of computational chemistry to elucidate the properties of the benzofuran scaffold.
Unfortunately, without specific studies on this compound, a detailed analysis under the requested outline—covering DFT applications, MD simulations, molecular docking, and reactivity descriptors—cannot be provided at this time. The absence of such focused research highlights an opportunity for future computational work to characterize this particular compound and expand the understanding of the structure-property relationships within the benzofuran family. Further investigation is required to generate the specific data needed for a thorough computational profile of this compound.
Theoretical and Computational Chemistry Studies
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. The analysis of donor-acceptor interactions within the molecule reveals the extent of electron delocalization, which is crucial for understanding molecular stability and reactivity. These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
In molecules containing amine and benzofuran (B130515) moieties, significant charge delocalization is expected. For instance, in a simple amine like methylamine, a strong delocalization occurs between the nitrogen lone pair (a donor NBO) and the anti-bonding orbitals of adjacent C-H bonds (acceptor NBOs), contributing to the molecule's stability. wisc.edu For benzofuran derivatives, the delocalization is often more extensive due to the presence of the π-conjugated system. The interaction between the lone pairs of the oxygen and nitrogen atoms and the π* anti-bonding orbitals of the aromatic system can lead to significant intramolecular charge transfer (ICT).
Studies on various substituted benzofurans have shown that the nature and position of substituents significantly influence the charge delocalization within the molecule. Electron-donating groups, such as amino and hydroxyl groups, can increase the electron density on the benzofuran ring system, facilitating charge transfer to electron-accepting parts of the molecule or to substituents. Conversely, electron-withdrawing groups can alter the pattern of delocalization.
The following table illustrates typical donor-acceptor interactions and their stabilization energies that could be anticipated in a molecule like 1-benzofuran-2-yl-ethylamine, based on general principles and studies of related molecules.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (N) | σ* (C-C) | Moderate | Hyperconjugation |
| LP (O) | π* (Aromatic Ring) | Significant | Resonance |
| π (Aromatic Ring) | σ* (C-N) | Weak | Hyperconjugation |
Note: The data in this table is illustrative and based on general principles of NBO analysis in similar chemical environments. Specific values for this compound would require dedicated computational studies.
Nonlinear Optical Properties
Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by the molecular hyperpolarizability. Molecules with large hyperpolarizability values are sought after for NLO applications.
The key molecular features that lead to a high NLO response are a high degree of electron delocalization and a significant difference in the dipole moment between the ground and excited states. This is often achieved in molecules with a "push-pull" architecture, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.
While specific experimental or computational studies on the nonlinear optical properties of this compound are not extensively reported, research on other benzofuran derivatives provides valuable insights. nih.govresearchgate.net The benzofuran ring system can act as an effective π-bridge to facilitate intramolecular charge transfer (ICT), which is a key mechanism for generating a strong NLO response.
Computational studies on benzofuran derivatives have shown that the introduction of strong donor and acceptor groups can significantly enhance the first hyperpolarizability (β), a measure of the second-order NLO response. mdpi.comresearchgate.net For example, attaching a dimethylamino group as a donor and a nitro group as an acceptor to a conjugated system containing a benzofuran moiety can lead to a substantial increase in the calculated β value. mdpi.com
The following table presents representative calculated hyperpolarizability values for some benzofuran derivatives from the literature to illustrate the impact of substituents on NLO properties.
| Compound | Donor Group | Acceptor Group | First Hyperpolarizability (βtot) (a.u.) |
| Benzofuran Derivative 1 | -N(CH3)2 | -CHO | High |
| Benzofuran Derivative 2 | -OH | -NO2 | Very High |
| Benzofuran Derivative 3 | -NH2 | -CN | High |
Note: The data in this table is based on computational studies of various benzofuran derivatives and is intended to be illustrative. The specific values are highly dependent on the exact molecular structure and the computational methods used. The NLO properties of this compound have not been specifically reported in the reviewed literature.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for 1-Benzofuran-2-yl-ethylamine Analogues
The development of efficient and versatile synthetic routes is paramount for accessing a diverse range of this compound analogues. While classical methods for benzofuran (B130515) synthesis are well-established, contemporary research is increasingly focused on more sustainable and atom-economical approaches.
Future synthetic explorations may include:
Palladium-Catalyzed Reactions : Recent advancements in palladium catalysis, such as tandem C-H activation/oxidation reactions involving 2-hydroxystyrenes and iodobenzenes, offer a novel and efficient means to construct the benzofuran core. mdpi.com The application of such methods could streamline the synthesis of complex analogues.
FeCl3-Mediated Intramolecular Cyclization : The use of iron(III) chloride to mediate the intramolecular cyclization of electron-rich aryl ketones presents a cost-effective and environmentally benign alternative to traditional methods. mdpi.com Adapting this strategy for precursors of this compound could provide a more direct synthetic route.
Hydroalkoxylation of o-Alkynylphenols : Transition metal-catalyzed hydroalkoxylation of readily available o-alkynylphenols is a reliable method for producing C2-substituted benzofurans. mdpi.com Further development of highly active and selective catalysts, including heterogeneous palladium nanoparticles, could enhance the efficiency and applicability of this approach for generating diverse ethylamine-substituted analogues. mdpi.com
One-Pot, Multi-Component Reactions : The development of one-pot reactions, such as the synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines from aromatic α-bromoketones, primary amines, and phenyl isothiocyanate, showcases the potential for creating complex molecules in a single step. mdpi.com Similar strategies could be devised for the direct synthesis of this compound analogues from simple starting materials.
A summary of novel synthetic strategies for benzofuran derivatives is presented in the table below.
| Synthetic Strategy | Key Features | Potential Application for this compound Analogues |
| Palladium-Catalyzed Tandem Reactions | C-H activation/oxidation; high efficiency. mdpi.com | Direct synthesis of the benzofuran core with functional groups amenable to ethylamine (B1201723) side-chain introduction. |
| FeCl3-Mediated Intramolecular Cyclization | Use of an inexpensive and less toxic metal catalyst. mdpi.com | A greener synthetic approach to key benzofuran intermediates. |
| Hydroalkoxylation of o-Alkynylphenols | Reliable for C2-substitution; can be performed with heterogeneous catalysts. mdpi.com | Versatile method for introducing a variety of substituents at other positions on the benzofuran ring. |
| One-Pot, Multi-Component Reactions | Increased efficiency by combining multiple steps. mdpi.com | Rapid generation of a library of diverse analogues for pharmacological screening. |
Deeper Elucidation of Molecular Mechanisms of Action for Benzofuran-Ethylamine Scaffolds
A thorough understanding of the molecular mechanisms underlying the biological activities of benzofuran-ethylamine scaffolds is crucial for the rational design of new therapeutic agents. While the parent compound and its analogues have shown promise in various therapeutic areas, the precise molecular targets and signaling pathways involved often remain to be fully elucidated.
Future research in this area should focus on:
Target Identification and Validation : Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound and its analogues.
Enzyme Inhibition Studies : Investigating the inhibitory effects on key enzymes implicated in disease pathogenesis. For instance, some benzofuran derivatives have been shown to inhibit PI3K, VEGFR-2, and lysine-specific demethylase 1 (LSD1). nih.govnih.gov Determining if the benzofuran-ethylamine scaffold interacts with these or other enzymes would be a significant advancement.
Apoptosis and Cell Cycle Analysis : Studies on novel benzofuran derivatives have demonstrated their ability to induce apoptosis in cancer cells. nih.gov Investigating the pro-apoptotic potential of this compound analogues and the specific apoptotic pathways they activate (e.g., caspase activation) is a critical area of research. nih.gov
Receptor Binding Assays : Characterizing the binding affinities and functional activities of these compounds at various neurotransmitter receptors, ion channels, and transporters, particularly in the context of their potential neurological and psychiatric applications.
Design and Synthesis of Advanced this compound Analogues with Optimized Pharmacological Profiles
The design and synthesis of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties is a central goal of ongoing research. This involves a multi-pronged approach that combines chemical synthesis with pharmacological evaluation and computational modeling.
Key strategies for designing advanced analogues include:
Scaffold Hopping and Conformational Restriction : As demonstrated in the development of benzofuran-based LSD1 inhibitors, these strategies can lead to the discovery of novel compounds with enhanced activity. nih.gov Applying these principles to the this compound scaffold could yield analogues with improved target engagement.
Molecular Hybridization : The combination of the benzofuran-ethylamine core with other pharmacologically active moieties can result in hybrid molecules with dual or synergistic activities. nih.gov For example, incorporating fragments known to interact with specific targets could enhance the selectivity and efficacy of the resulting compounds.
Structure-Activity Relationship (SAR) Studies : The systematic synthesis and evaluation of a series of analogues with modifications at various positions of the benzofuran ring and the ethylamine side chain will be essential for establishing clear SARs. This knowledge will guide the design of more potent and selective compounds. For instance, the synthesis and testing of a series of novel benzofuran derivatives against various cancer cell lines have provided valuable insights into the structural requirements for anticancer activity. nih.govresearchgate.net
Integration of Computational and Experimental Methodologies in Benzofuran Research
The synergy between computational and experimental approaches has become indispensable in modern drug discovery and development. In the context of benzofuran research, this integration can accelerate the identification and optimization of lead compounds.
Future research will benefit from:
Molecular Docking Studies : Computational docking can predict the binding modes of this compound analogues within the active sites of their putative protein targets. nih.govnih.gov This information can rationalize observed biological activities and guide the design of new analogues with improved binding affinities.
Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of ligand-protein complexes, helping to assess the stability of binding interactions and the conformational changes induced by ligand binding. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models can be developed to correlate the structural features of benzofuran-ethylamine analogues with their biological activities, enabling the prediction of the activity of virtual compounds.
ADMET Prediction : In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, helping to prioritize compounds with favorable drug-like properties for synthesis and further testing. researchgate.net
By embracing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its derivatives, paving the way for the development of novel and effective treatments for a range of human diseases.
Q & A
Q. What are the common synthetic routes for 1-Benzofuran-2-yl-ethylamine, and how are reaction conditions optimized?
this compound is typically synthesized via cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates, followed by amination. For example, benzofuran cores are often constructed using Claisen-Schmidt condensations or transition-metal-catalyzed coupling reactions. Reaction optimization involves adjusting temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst loading (e.g., Pd/C for hydrogenation). Yields can be improved by controlling steric and electronic effects of substituents .
Q. What analytical techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks (e.g., bond angles and torsion angles reported in Acta Crystallographica studies) .
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, ethylamine protons at δ 2.8–3.2 ppm).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 175.1 for [M+H]⁺).
Cross-validation with computational methods (DFT) is recommended to resolve ambiguities .
Q. How should researchers handle safety and toxicity concerns during experimentation?
- Inhalation/contact : Use fume hoods and PPE (gloves, goggles). Immediate decontamination with soap/water is required .
- Acute toxicity : Consult SDS data for LD₅₀ values (if available) and design dose-response studies in vitro before in vivo testing.
- Storage : Keep in airtight containers at RT, away from light/moisture to prevent degradation .
Advanced Research Questions
Q. How can structural modifications enhance the bioactivity of this compound derivatives?
- Substitution patterns : Introducing electron-withdrawing groups (e.g., -NO₂, -SO₂R) at the benzofuran 5-position increases electrophilicity, enhancing enzyme inhibition (e.g., sulfonamide derivatives in PubChem studies ).
- Side-chain variations : Replacing the ethylamine group with bulkier amines (e.g., imidazole) improves binding to hydrophobic enzyme pockets.
- Data-driven design : Use QSAR models to predict logP and pKa values, optimizing bioavailability .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate antimicrobial activity via both MIC (minimum inhibitory concentration) and time-kill assays to distinguish static vs. cidal effects.
- Structural analogs : Compare activity of this compound with its benzothiophene counterpart (e.g., 2-(Benzo[b]thiophen-2-yl)ethanamine) to isolate scaffold-specific effects .
- Batch variability : Characterize purity via HPLC (>95%) and confirm stereochemistry (e.g., chiral chromatography) to rule out impurity-driven discrepancies .
Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Calibration : Prepare standards in biologically relevant solvents (e.g., PBS for serum studies) and validate linearity (R² > 0.99).
- Cross-validation : Pair LC-MS/MS for high sensitivity (LOQ < 1 ng/mL) in pharmacokinetic studies .
Q. What ethical considerations apply to in vivo studies involving benzofuran derivatives?
- Protocol approval : Submit detailed experimental designs (doses, endpoints) to institutional animal care committees (IACUC) or ethics boards.
- Human trials : For derivatives with therapeutic potential, adhere to FDA Phase I guidelines (e.g., informed consent, adverse event monitoring) as outlined in human-subject research frameworks .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
